molecular formula C9H7F2N3 B1421942 3,5-difluoro-4-(1H-imidazol-1-yl)aniline CAS No. 797783-61-0

3,5-difluoro-4-(1H-imidazol-1-yl)aniline

Cat. No.: B1421942
CAS No.: 797783-61-0
M. Wt: 195.17 g/mol
InChI Key: CXNCAQRETIWXMZ-UHFFFAOYSA-N
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Description

3,5-difluoro-4-(1H-imidazol-1-yl)aniline is a compound with multiple functional groups including aniline and imidazole . It has a molecular weight of 195.17 .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The first synthesis of imidazole was made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of this compound is C9H7F2N3 . The InChI code is 1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2 .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.40±0.1 g/cm3 and a predicted boiling point of 354.1±42.0 °C . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

3,5-difluoro-4-(1H-imidazol-1-yl)aniline is utilized as an intermediate in the synthesis of complex compounds. For instance, it has been used in the preparation of antitumor agents such as nilotinib. The synthesis process involves fluorination and substitution steps, highlighting its role as a building block in pharmaceutical compound development (Yang Shijing, 2013).

Molecular Sensing and Detection

Compounds similar to this compound have been used to develop probes for the detection of metal ions in aqueous solutions. Such probes have exhibited high selectivity and sensitivity, indicating potential applications in environmental monitoring and healthcare diagnostics. For instance, a study reported the use of a tetrasubstituted imidazole-based probe for detecting Fe3+ ions, showcasing the role of similar structures in the development of sensitive and selective sensing mechanisms (Shi Yanpeng et al., 2019).

Material Science and Polymer Development

In the field of material science, derivatives of this compound are used in the curing of polymers and the development of nanocomposites. Studies have explored the synthesis of new fluorinated curing agents containing imidazole groups for enhancing the thermal stability and water repellency of materials. Such applications underline the compound's significance in enhancing material properties for specialized industrial applications (M. Ghaemy et al., 2012).

Medicinal Chemistry and Drug Development

In medicinal chemistry, structures incorporating elements similar to this compound have been explored for their potential biological activities. For example, benzimidazole nucleus-containing derivatives have been synthesized and screened for antimicrobial properties, showcasing the role of such structures in drug discovery and development (N. Desai et al., 2011).

Electrocatalysis and Electrochemical Applications

Compounds structurally similar to this compound have been investigated for their electrocatalytic properties. For instance, the electropolymerization of aniline in ionic liquids has been studied, indicating potential applications in enhancing the electrochemical activity and catalysis in various industrial and environmental processes (Qi Ximin et al., 2005).

Safety and Hazards

The compound is classified under GHS07. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing with plenty of soap and water after handling, and getting immediate medical advice/attention if needed .

Properties

IUPAC Name

3,5-difluoro-4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNCAQRETIWXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step J (2): 10% Palladium on carbon (0.500 g) was added under an atmosphere of nitrogen to a solution of 4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole (1.9 g, 7.32 mmol) in EtOH (30 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 1.5 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short plug of diatomaceous earth (Celite®). Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford a 1:1 mixture of 4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline and 3,5-difluoro-4-(1H-imidazol-1-yl)aniline (1.67 g, ˜99% yield). LC-MS (M+H)+ 230.1 and 196.2.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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